molecular formula C7H3BrClFO2 B14028383 3-Bromo-5-chloro-4-fluorobenzoic acid

3-Bromo-5-chloro-4-fluorobenzoic acid

Cat. No.: B14028383
M. Wt: 253.45 g/mol
InChI Key: PUCJNBCLZFKJAI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C₇H₃BrClFO₂ and a molecular weight of 253.45 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the bromination of 5-chloro-4-fluorobenzoic acid using bromine in the presence of a catalyst . The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-chloro-4-fluorobenzoic acid is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and allows it to form stable complexes with enzymes and proteins. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-4-fluorobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound in scientific research .

Properties

IUPAC Name

3-bromo-5-chloro-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCJNBCLZFKJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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